DTUN

Description

BenchChem offers high-quality DTUN suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DTUN including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

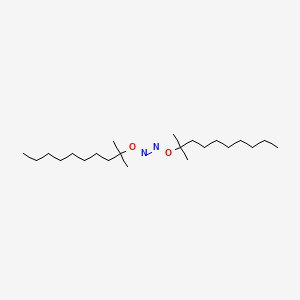

C22H46N2O2 |

|---|---|

Molecular Weight |

370.6 g/mol |

IUPAC Name |

(E)-bis(2-methyldecan-2-yloxy)diazene |

InChI |

InChI=1S/C22H46N2O2/c1-7-9-11-13-15-17-19-21(3,4)25-23-24-26-22(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3/b24-23+ |

InChI Key |

PMZYNORKCNTVQB-WCWDXBQESA-N |

Isomeric SMILES |

CCCCCCCCC(C)(C)O/N=N/OC(C)(C)CCCCCCCC |

Canonical SMILES |

CCCCCCCCC(C)(C)ON=NOC(C)(C)CCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Unseen Engine: A Technical Guide to Lipophilic Radical Initiators for Advanced Drug Development

An In-depth Technical Guide on the Core Principles and Applications of Lipophilic Radical Initiators, with a Focus on 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of drug development and polymer chemistry, radical initiators are the catalysts that drive the formation of complex molecular architectures. Among these, lipophilic radical initiators are of paramount importance, particularly in the synthesis of polymers for drug delivery systems, medical devices, and advanced coatings. These oil-soluble compounds are essential for polymerizing hydrophobic monomers and for reactions conducted in organic media.

While the term "DTUN" does not correspond to a recognized chemical entity in scientific literature, this guide will delve into the core principles of lipophilic radical initiators by focusing on a representative and widely used example: 1,1'-Azobis(cyclohexanecarbonitrile) , commonly known as ACHN . This technical guide will provide an in-depth exploration of the properties, mechanism, and practical applications of ACHN, serving as a comprehensive resource for researchers and professionals in the field.

Core Concepts: The Role of Lipophilic Radical Initiators

Radical initiators are molecules that, under the influence of heat or light, decompose to form highly reactive species with unpaired electrons, known as free radicals.[1] These radicals then initiate a chain reaction by attacking monomer units, leading to the formation of a polymer chain.[2] The choice of initiator is critical as it influences the rate of polymerization, the molecular weight of the resulting polymer, and the overall reaction kinetics.[3]

Lipophilic radical initiators are characterized by their solubility in organic solvents and their ability to initiate polymerization in non-aqueous environments. This property is crucial for the synthesis of polymers from water-insoluble monomers, which are prevalent in the development of materials for biomedical applications.

Featured Initiator: 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN)

ACHN is a versatile and thermally stable lipophilic radical initiator.[4] It is a white crystalline solid that is soluble in aromatic solvents.[5] Its predictable decomposition kinetics and higher thermal stability compared to other common initiators like Azobisisobutyronitrile (AIBN) make it a preferred choice for polymerizations requiring elevated temperatures.[3]

Physicochemical and Kinetic Properties of ACHN

The following tables summarize the key quantitative data for ACHN, providing a clear comparison of its properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₀N₄ | [5] |

| Molecular Weight | 244.34 g/mol | [5] |

| Appearance | White to light colored solid | [4] |

| Melting Point | 114-118 °C (decomposes) | [5] |

Table 1: Physical and Chemical Properties of ACHN

| Parameter | Value | Conditions | Reference(s) |

| 10-hour Half-life Temperature (t½) | 88 °C | In toluene | [5] |

| Activation Energy (Ea) | 154.1 kJ/mol | [6] | |

| Frequency Factor (ln A) | 40.5 | [6] | |

| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | [6] |

Table 2: Decomposition Kinetics of ACHN

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | [6] |

| Acetone | Freely soluble | [6] |

| Chloroform | Freely soluble | [6] |

| Benzene | Freely soluble | [6] |

| Ethanol | Soluble | [6] |

| Petroleum Ether | Practically insoluble | [6] |

Table 3: Solubility Profile of ACHN

Mechanism of Action: Thermal Decomposition of ACHN

The initiation process with ACHN begins with its thermal decomposition. Upon heating, the central azo group (-N=N-) undergoes homolytic cleavage, releasing a molecule of nitrogen gas and generating two 1-cyanocyclohexyl radicals. This decomposition is a first-order reaction, and its rate is highly dependent on the temperature.[3]

Experimental Protocols

General Protocol for Free Radical Polymerization of a Vinyl Monomer (e.g., Styrene) using ACHN

This protocol outlines the general steps for the bulk polymerization of a vinyl monomer, such as styrene, initiated by ACHN.

Materials:

-

Vinyl monomer (e.g., Styrene), inhibitor removed

-

1,1'-Azobis(cyclohexanecarbonitrile) (ACHN)

-

Solvent (e.g., Toluene)

-

Non-solvent for precipitation (e.g., Methanol)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a condenser and magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Heating source (e.g., oil bath)

Procedure:

-

Monomer Purification: Remove the inhibitor from the monomer by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.

-

Reaction Setup: To the reaction vessel, add the purified monomer and the desired amount of ACHN. The initiator concentration typically ranges from 0.1 to 1 mol% with respect to the monomer.

-

Degassing: Seal the reaction vessel and remove dissolved oxygen by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes or by performing several freeze-pump-thaw cycles. Oxygen must be excluded as it can inhibit the polymerization.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath set to the desired reaction temperature (typically around the 10-hour half-life temperature of the initiator, e.g., 88-95 °C for ACHN). Stir the reaction mixture for the desired period. The reaction time will influence the monomer conversion and the molecular weight of the polymer.

-

Termination and Isolation: To quench the reaction, cool the vessel rapidly in an ice-water bath. Dissolve the viscous polymer solution in a suitable solvent (e.g., toluene).

-

Purification: Precipitate the polymer by slowly adding the polymer solution to a stirred non-solvent (e.g., methanol). The polymer will precipitate as a solid.

-

Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization of the Resulting Polymer

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution (polydispersity), and chemical structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the polymer and determine the monomer conversion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

Applications in Drug Development

The ability to synthesize well-defined lipophilic polymers is crucial in several areas of drug development:

-

Drug Delivery Systems: Lipophilic polymers can be used to encapsulate hydrophobic drugs, improving their solubility, stability, and bioavailability. These polymers can be formulated into nanoparticles, micelles, or implants for controlled and targeted drug release.

-

Biomaterials and Medical Devices: Polymers synthesized using lipophilic initiators are used in the fabrication of medical devices such as catheters, stents, and contact lenses, where biocompatibility and specific mechanical properties are required.

-

Tissue Engineering: These polymers can be used to create scaffolds that support cell growth and tissue regeneration.

Conclusion

Lipophilic radical initiators, exemplified by 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN), are indispensable tools in modern polymer chemistry and drug development. Their ability to initiate polymerization in organic media allows for the synthesis of a wide range of hydrophobic polymers with tailored properties. A thorough understanding of their decomposition kinetics, mechanism of action, and experimental protocols is essential for researchers and scientists aiming to develop innovative materials for biomedical and pharmaceutical applications. The data and protocols presented in this guide provide a solid foundation for the effective utilization of these powerful chemical initiators.

References

- 1. bath.ac.uk [bath.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. ABCN - Wikipedia [en.wikipedia.org]

- 6. V-40|CAS:2094-98-6|1,1'-Azobis(cyclohexane-1-carbonitrile)|ABCN|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

An In-depth Technical Guide to the Proposed Synthesis and Purification of (E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene

Disclaimer: The following document outlines a proposed synthetic and purification strategy for (E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene. As of the date of this publication, no specific literature detailing the synthesis of this exact compound has been identified. The methodologies presented herein are based on established chemical principles and analogous reactions reported for structurally similar sterically hindered compounds.

Introduction

(E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene is a novel aliphatic diazene featuring significant steric hindrance around the diazene core. Such compounds are of interest for their potential as controlled radical initiators or as building blocks in complex molecular architectures. The synthesis of highly congested diazenes, particularly from α-tertiary amines, presents a considerable synthetic challenge. Traditional methods for diazene synthesis are often incompatible with sterically demanding substrates.

This guide provides a comprehensive, proposed multi-step synthetic route starting from commercially available materials. The strategy involves the initial synthesis of the key precursor, 2-methyl-2-decanamine, followed by a copper-catalyzed oxidative dimerization to form the target diazene. Detailed experimental protocols, tabulated quantitative data, and process diagrams are provided to assist researchers in the potential synthesis and purification of this compound.

Proposed Synthetic Pathway

The overall proposed synthesis is a three-step process commencing with the formation of a tertiary alcohol via a Grignard reaction. This alcohol is then converted to the corresponding sterically hindered primary amine through a Ritter reaction. Finally, the primary amine undergoes a copper-catalyzed aerobic oxidation to yield the target diazene.

DOT Script for Overall Synthetic Pathway

Caption: Proposed three-step synthesis of the target diazene.

Synthesis of Precursor: 2-Methyl-2-decanamine

The synthesis of the sterically hindered primary amine is a critical prerequisite. A two-step approach is proposed.

The first step involves the addition of a methyl group to 2-decanone using a Grignard reagent to form the tertiary alcohol, 2-methyl-2-decanol.[1][2][3]

Experimental Protocol:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Magnesium turnings are placed in the flask. A solution of methyl bromide in dry diethyl ether (Et2O) is added dropwise via the dropping funnel to initiate the formation of methylmagnesium bromide (CH3MgBr).

-

Grignard Formation: The reaction is gently warmed to maintain a steady reflux until all the magnesium has been consumed. The resulting grey solution of the Grignard reagent is cooled to 0 °C.

-

Ketone Addition: A solution of 2-decanone in dry diethyl ether is added dropwise to the cooled Grignard reagent solution with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.

-

Work-up: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield crude 2-methyl-2-decanol, which can be purified by vacuum distillation.

| Reagent/Solvent | Molar Eq. | Amount (for 10g 2-decanone) | Role |

| 2-Decanone | 1.0 | 10.0 g (64.0 mmol) | Starting Material |

| Magnesium Turnings | 1.2 | 1.7 g (70.4 mmol) | Reagent |

| Methyl Bromide | 1.2 | 6.7 g (70.4 mmol) | Reagent |

| Diethyl Ether (dry) | - | 250 mL | Solvent |

| Sat. aq. NH4Cl | - | ~100 mL | Quenching Agent |

Table 1: Reagents for the synthesis of 2-methyl-2-decanol.

The tertiary alcohol is converted to the primary amine using the Ritter reaction. This reaction proceeds by forming a stable tertiary carbocation, which is then trapped by a nitrile, followed by hydrolysis.[4][5][6][7]

Experimental Protocol:

-

Setup: A solution of 2-methyl-2-decanol in acetonitrile (MeCN) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Acid Addition: Concentrated sulfuric acid (H2SO4) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: The viscous mixture is carefully poured onto crushed ice, and the resulting solution is neutralized by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >12.

-

Work-up: The mixture is heated to reflux for 6-8 hours to hydrolyze the intermediate N-alkyl amide.

-

Extraction: After cooling, the mixture is transferred to a separatory funnel and extracted with diethyl ether or dichloromethane (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude 2-methyl-2-decanamine can be purified by vacuum distillation.

| Reagent/Solvent | Molar Eq. | Amount (for 10g 2-methyl-2-decanol) | Role |

| 2-Methyl-2-decanol | 1.0 | 10.0 g (58.0 mmol) | Starting Material |

| Acetonitrile | - | 150 mL | Reagent & Solvent |

| Sulfuric Acid (conc.) | 2.0 | 11.4 g (116.0 mmol) | Catalyst |

| Sodium Hydroxide | - | As needed | Base for Hydrolysis |

Table 2: Reagents for the synthesis of 2-methyl-2-decanamine.

Synthesis of (E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene

The final step is the catalytic oxidative dimerization of the sterically hindered primary amine to the target diazene. A copper-catalyzed method using an organic base and an oxidant is proposed, as this has proven effective for similar transformations.[8]

Experimental Protocol:

-

Setup: A Schlenk flask is charged with copper(I) acetate (CuOAc), the primary amine (2-methyl-2-decanamine), and a magnetic stir bar.

-

Solvent and Base Addition: Anhydrous N,N-Dimethylformamide (DMF) is added, followed by the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Reaction: The flask is sealed and the mixture is stirred vigorously under an atmosphere of oxygen (O2, balloon) at room temperature for 24-48 hours. The reaction should be monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove the copper catalyst.

-

Extraction: The filtrate is washed with water and brine to remove DMF and residual base.

-

Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is recommended for the purification of aliphatic diazenes.[9]

| Reagent/Solvent | Molar Eq. | Amount (for 5g amine) | Role |

| 2-Methyl-2-decanamine | 1.0 | 5.0 g (27.0 mmol) | Starting Material |

| Copper(I) Acetate (CuOAc) | 0.1 | 0.33 g (2.7 mmol) | Catalyst |

| DBU | 2.0 | 8.2 g (54.0 mmol) | Base |

| DMF (anhydrous) | - | 100 mL | Solvent |

| Oxygen (O2) | Excess | 1 atm (balloon) | Oxidant |

Table 3: Proposed reagents for the synthesis of the target diazene.

DOT Script for Experimental Workflow

Caption: Workflow for the synthesis and purification of the diazene.

Data Presentation

The following table summarizes the hypothetical characterization data expected for the final product, (E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene.

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.30-1.40 (m, aliphatic CH₂), 0.88 (t, terminal CH₃), 1.25 (s, C(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.1 (terminal CH₃), 22.7-31.9 (aliphatic CH₂), ~25 (C(CH₃)₂), ~80 (quaternary C-O) |

| HRMS (ESI) | Calculated m/z for C₂₂H₄₆N₂O₂ + H⁺, found value should be within 5 ppm |

| FT-IR (neat) | ~2925 cm⁻¹ (C-H stretch), ~1465 cm⁻¹ (C-H bend), ~1050 cm⁻¹ (C-O stretch) |

Table 4: Hypothetical characterization data for (E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene.

Conclusion

This technical guide details a plausible and robust synthetic strategy for the preparation and purification of the novel, sterically hindered compound (E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene. The proposed route leverages well-established reactions, including the Grignard and Ritter reactions for the synthesis of the key α-tertiary amine precursor, and a modern copper-catalyzed oxidation for the final diazene formation. The provided protocols and data tables offer a solid foundation for researchers aiming to synthesize this or structurally related molecules. Experimental validation is required to confirm the specific reaction conditions and yields.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 5. The Ritter reaction: Trapping a carbocation with a nitrile - ProQuest [proquest.com]

- 6. m.youtube.com [m.youtube.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Role of Tumor Necrosis Factor (TNF) in Lipid Peroxidation Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of Tumor Necrosis Factor (TNF) in the induction of lipid peroxidation, a key process in cellular injury and disease pathogenesis. We will delve into the signaling pathways, present quantitative data, detail experimental protocols, and provide visual representations of the core mechanisms. As the term "DTUN" did not yield relevant results in the context of lipid peroxidation, this guide focuses on TNF, a highly relevant cytokine in this field of study, which may have been the intended subject.

Introduction: The Intersection of Inflammation and Oxidative Stress

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response.[1] Beyond its established role in immunity, TNF-α is a potent inducer of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system. This surge in ROS can lead to the oxidative degradation of lipids, a process known as lipid peroxidation.[2]

Lipid peroxidation targets polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to a chain reaction that generates lipid radicals and ultimately results in cell damage.[2] This process is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[1] Understanding the mechanisms by which TNF-α triggers lipid peroxidation is crucial for the development of novel therapeutic strategies aimed at mitigating inflammation-driven tissue damage.

TNF Signaling Pathways Leading to Lipid Peroxidation

TNF-α exerts its biological effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). The signaling cascades initiated by these receptors can lead to a variety of cellular outcomes, including inflammation, apoptosis, and the production of ROS, which is a key initiator of lipid peroxidation.

The binding of TNF-α to TNFR1 triggers the recruitment of a series of adaptor proteins, including TNF receptor-associated death domain (TRADD). This initial step can diverge into multiple downstream pathways:

-

NF-κB Activation and Inflammation: TRADD can recruit TNF receptor-associated factor 2 (TRAF2) and receptor-interacting protein 1 (RIPK1), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of the nuclear factor-kappa B (NF-κB) to the nucleus. NF-κB is a key transcription factor that upregulates the expression of numerous pro-inflammatory genes, further amplifying the inflammatory response and contributing to a pro-oxidative environment.

-

MAPK Activation and Oxidative Stress: The TNF-α signaling cascade also activates mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK. Sustained activation of JNK, often potentiated by ROS, is generally supportive of apoptosis and necrotic cell death.[3][4]

-

Induction of Apoptosis (Programmed Cell Death): In certain cellular contexts, TRADD can recruit Fas-associated death domain (FADD), which in turn recruits and activates caspase-8. This initiates a caspase cascade that culminates in apoptosis.

-

Necroptosis (Programmed Necrosis): Under conditions where caspase-8 is inhibited, RIPK1 and RIPK3 can form a complex called the necrosome. This complex phosphorylates and activates mixed lineage kinase domain-like pseudokinase (MLKL), which translocates to the plasma membrane and induces necroptotic cell death, a pro-inflammatory form of cell death.

The generation of ROS is a critical component of TNF-α signaling. TNF-α can induce ROS production through the activation of NADPH oxidases (NOX) and via the mitochondrial electron transport chain.[4][5] These ROS can then act as second messengers to further amplify the inflammatory and apoptotic signals, creating a vicious cycle of inflammation and oxidative stress that drives lipid peroxidation.

Signaling Pathway Diagram

// Node and Edge Colors node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes TNF_alpha [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR1 [label="TNFR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRADD [label="TRADD"]; TRAF2 [label="TRAF2"]; RIPK1 [label="RIPK1"]; IKK [label="IKK Complex"]; IkappaB [label="IκB"]; NF_kappaB [label="NF-κB"]; Nucleus [label="Nucleus", shape=ellipse]; Inflammation [label="Inflammation", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\n(JNK, p38)"]; FADD [label="FADD"]; Caspase8 [label="Caspase-8"]; Apoptosis [label="Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"]; RIPK3 [label="RIPK3"]; Necrosome [label="Necrosome"]; MLKL [label="p-MLKL"]; Necroptosis [label="Necroptosis", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS Production\n(NOX, Mitochondria)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipid_Peroxidation [label="Lipid Peroxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TNF_alpha -> TNFR1; TNFR1 -> TRADD; TRADD -> TRAF2; TRADD -> RIPK1; TRAF2 -> IKK; RIPK1 -> IKK; IKK -> IkappaB [label=" phosphorylates"]; IkappaB -> NF_kappaB [style=dashed, arrowhead=none, label=" releases"]; NF_kappaB -> Nucleus; Nucleus -> Inflammation [label=" Gene\nTranscription"]; TRADD -> FADD; FADD -> Caspase8; Caspase8 -> Apoptosis; RIPK1 -> RIPK3; RIPK3 -> Necrosome; RIPK1 -> Necrosome; Necrosome -> MLKL; MLKL -> Necroptosis; TNFR1 -> ROS [color="#34A853"]; MAPK -> ROS [color="#34A853"]; ROS -> Lipid_Peroxidation [color="#EA4335"]; Inflammation -> ROS [style=dashed, color="#34A853"]; TRADD -> MAPK; } .dot Caption: TNF-α signaling pathway leading to oxidative stress and lipid peroxidation.

Quantitative Data on TNF and Lipid Peroxidation

The following tables summarize quantitative data from studies investigating the relationship between TNF-α and markers of lipid peroxidation, such as thiobarbituric acid reactive substances (TBARS) and malondialdehyde (MDA).

Table 1: Effect of Anti-TNF-α Therapy on Plasma TBARS in Rheumatoid Arthritis Patients

| Time Point | Mean Plasma TBARS (μmol/g) | Percentage Change from Baseline | p-value |

| Baseline | 0.098 | - | - |

| 3 Months | 0.080 | -18.4% | 0.41 |

| 6 Months | 0.060 | -38.8% | 0.006 |

Data adapted from a study on 26 rheumatoid arthritis patients receiving anti-TNF-α therapy.[6][7] TBARS levels, a marker of lipid peroxidation, showed a significant decrease after 6 months of treatment.

Table 2: Serum Levels of TNF-α and Malondialdehyde (MDA) in Hypertensive and Asthmatic Patients

| Patient Group | Mean Serum TNF-α (ng/ml) | Mean Serum MDA (nmol/ml) | Correlation (r) | p-value |

| Hypertensive Patients (n=30) | Significantly Increased | Significantly Increased | 0.32 (TNF-α) | < 0.0001 |

| Healthy Controls (n=30) | Normal | Normal | 0.99 (MDA) | < 0.0001 |

| Asthmatic Patients (n=20) | Highly Significantly Increased | - | Positive | < 0.01 |

| Healthy Controls (n=25) | Normal | - | - | - |

Data compiled from studies on hypertensive and asthmatic patients.[8][9] These studies demonstrate a significant elevation of both TNF-α and the lipid peroxidation marker MDA in patient populations compared to healthy controls, with a positive correlation observed between TNF-α and MDA in asthmatic patients.

Experimental Protocols

Measurement of Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol describes a common method for quantifying lipid peroxidation by measuring the formation of an adduct between malondialdehyde (MDA), a product of lipid peroxidation, and thiobarbituric acid (TBA).

Materials:

-

Sample (e.g., plasma, tissue homogenate)

-

10% Trichloroacetic acid (TCA)

-

0.67% (w/v) Thiobarbituric acid (TBA) solution

-

MDA standard (1,1,3,3-Tetramethoxypropane)

-

Microcentrifuge tubes

-

Water bath or heating block (95-100°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation:

-

For plasma/serum: Use directly.

-

For tissue: Homogenize the tissue in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

-

Protein Precipitation:

-

To 100 µL of sample or standard in a microcentrifuge tube, add 200 µL of ice-cold 10% TCA.

-

Vortex to mix and incubate on ice for 15 minutes to precipitate proteins.

-

Centrifuge at 2,200 x g for 15 minutes at 4°C.

-

-

Reaction with TBA:

-

Carefully transfer 200 µL of the clear supernatant to a new tube.

-

Add 200 µL of 0.67% TBA solution to each tube.

-

Incubate the mixture in a boiling water bath or heating block at 95-100°C for 10-15 minutes. A pink color will develop.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Transfer 150 µL of the reaction mixture to a 96-well plate.

-

Read the absorbance at 532 nm using a spectrophotometer or microplate reader.

-

-

Quantification:

-

Prepare a standard curve using serial dilutions of the MDA standard.

-

Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol of MDA per mg of protein or per ml of sample.

-

Quantification of TNF-α: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general outline for a sandwich ELISA to measure the concentration of TNF-α in biological samples.

Materials:

-

ELISA plate pre-coated with anti-human TNF-α capture antibody

-

Sample (e.g., serum, cell culture supernatant)

-

Recombinant human TNF-α standard

-

Biotin-conjugated anti-human TNF-α detection antibody

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent

-

Microplate reader

Procedure:

-

Preparation:

-

Prepare all reagents, standard dilutions, and samples as per the kit manufacturer's instructions.

-

-

Standard and Sample Addition:

-

Add 100 µL of standard or sample to the appropriate wells of the pre-coated plate.

-

Incubate for 90 minutes at 37°C.

-

-

Washing:

-

Aspirate the contents of the wells and wash the plate 2-3 times with wash buffer.

-

-

Detection Antibody Addition:

-

Add 100 µL of the biotin-conjugated detection antibody to each well.

-

Incubate for 60 minutes at 37°C.

-

-

Washing:

-

Aspirate and wash the plate 3 times with wash buffer.

-

-

Streptavidin-HRP Addition:

-

Add 100 µL of Streptavidin-HRP conjugate to each well.

-

Incubate for 30-45 minutes at 37°C.

-

-

Washing:

-

Aspirate and wash the plate 5 times with wash buffer.

-

-

Substrate Development:

-

Add 90-100 µL of TMB substrate solution to each well.

-

Incubate in the dark at 37°C for 10-20 minutes, or until a color change is observed.

-

-

Stopping the Reaction:

-

Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

-

Measurement:

-

Read the absorbance at 450 nm using a microplate reader within 30 minutes.

-

-

Quantification:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the effect of TNF-α on lipid peroxidation in a cell culture model.

Experimental Workflow Diagram

// Node and Edge Colors node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment Groups:\n- Control (Vehicle)\n- TNF-α (various concentrations)\n- TNF-α + Inhibitor"]; Incubation [label="Incubation\n(Time course experiment)"]; Harvesting [label="Harvest Cells and Supernatant"]; Cell_Lysate [label="Prepare Cell Lysate"]; Supernatant [label="Collect Supernatant"]; TBARS_Assay [label="TBARS Assay\n(from Cell Lysate)", fillcolor="#FBBC05", fontcolor="#202124"]; ELISA [label="TNF-α ELISA\n(from Supernatant)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nStatistical Comparison"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Incubation; Incubation -> Harvesting; Harvesting -> Cell_Lysate; Harvesting -> Supernatant; Cell_Lysate -> TBARS_Assay; Supernatant -> ELISA; TBARS_Assay -> Data_Analysis; ELISA -> Data_Analysis; Data_Analysis -> Conclusion; } .dot Caption: A typical experimental workflow for studying TNF-α-induced lipid peroxidation.

Conclusion

The intricate relationship between TNF-α, inflammation, and oxidative stress underscores its significant role in driving lipid peroxidation. The signaling pathways initiated by TNF-α create a cellular environment ripe for oxidative damage to lipids, contributing to the pathology of a wide range of diseases. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate these processes further. A thorough understanding of the mechanisms by which TNF-α mediates lipid peroxidation is paramount for the development of targeted therapies aimed at mitigating inflammation-induced cellular damage.

References

- 1. TNFα and Reactive Oxygen Signaling in Vascular Smooth Muscle Cells in Hypertension and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cohesionbio.com [cohesionbio.com]

- 3. Measuring serum TNF-α [bio-protocol.org]

- 4. Reactive Oxygen Species in TNFα-Induced Signaling and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Reactive Oxygen Species in Tumor Necrosis Factor-alpha Induced Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fn-test.com [fn-test.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Role of Di-tert-butyl Nitroxide (DTBN) in the Investigation of Membrane Antioxidant Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The study of oxidative stress within cellular membranes is a critical aspect of understanding numerous pathological conditions and developing effective therapeutic interventions. Lipid peroxidation, a primary consequence of oxidative stress, can compromise membrane integrity and function. Di-tert-butyl nitroxide (DTBN), a stable nitroxide radical, serves as a valuable tool in this field. Primarily utilized as a spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy, DTBN provides insights into the molecular dynamics and polarity of lipid bilayers. Its function as a radical scavenger also allows for the investigation of antioxidant activity within these complex biological structures. This technical guide delineates the core functions of DTBN in membrane antioxidant studies, providing detailed experimental protocols and quantitative data for researchers.

It is important to note that the term "DTUN" as initially queried did not yield specific results in scientific literature. It is highly probable that this was a typographical error for "DTBN," which is a well-documented compound in this field of study.

Core Function of DTBN in Membrane Studies

DTBN's utility in studying membrane antioxidant activity stems from its properties as a paramagnetic spin probe. When introduced into a membrane system, its EPR spectrum is sensitive to its local environment, including molecular motion and polarity. This sensitivity allows researchers to probe the physical state of the lipid bilayer.

As a radical scavenger, DTBN can react with and neutralize other free radicals, a key aspect of antioxidant activity. The rate of this reaction can be monitored by the decay of the DTBN EPR signal, providing a quantitative measure of radical flux and the efficacy of other antioxidant compounds.

A key study highlighted the use of DTBN to understand the molecular dynamics and partitioning in stratum corneum membranes and model lipid bilayers like DPPC and DMPC.[1] The research demonstrated that DTBN partitions between the aqueous and hydrocarbon phases of the membrane, and its EPR spectrum reflects changes in membrane fluidity and polarity induced by various compounds.[1]

Quantitative Data Presentation

The following table summarizes key parameters of DTBN and its application as a spin probe, derived from literature. This data is essential for designing and interpreting experiments aimed at assessing membrane properties and antioxidant activity.

| Parameter | Value/Range | Membrane System | Technique | Reference |

| Partition Coefficient (K) | Increases with terpene concentration | Stratum Corneum, DMPC, DPPC | EPR Spectroscopy | [1] |

| Rotational Correlation Time (τc) | Increases with terpene concentration | Stratum Corneum, DMPC, DPPC | EPR Spectroscopy | [1] |

| Environment Polarity | Sensitive to thermotropic phase changes | DMPC, DPPC | EPR Spectroscopy | [1] |

Note: Specific quantitative data on the antioxidant reaction rates of DTBN with various radical species within membranes is not extensively available in the public domain. Researchers often determine these parameters empirically for their specific experimental systems.

Experimental Protocols

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing DTBN to study its interaction with the lipid bilayer.

Materials:

-

Phospholipid (e.g., DPPC, DMPC, or a natural lipid extract like egg yolk lecithin)

-

Di-tert-butyl nitroxide (DTBN)

-

Chloroform or a suitable organic solvent

-

Phosphate-buffered saline (PBS), pH 7.4

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Rotary evaporator

-

Water bath sonicator

Procedure:

-

Dissolve the desired amount of phospholipid and a specific molar ratio of DTBN in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing vigorously. The temperature of the PBS should be above the phase transition temperature of the phospholipid. This results in the formation of multilamellar vesicles (MLVs).

-

To obtain LUVs, subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension multiple times (e.g., 10-20 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder. Ensure the extrusion is performed at a temperature above the lipid's phase transition temperature.

-

The resulting liposome suspension containing DTBN can be used for EPR studies.

This protocol outlines the use of DTBN as a spin probe to measure changes in membrane fluidity, which can be indicative of oxidative damage or the effect of antioxidant compounds.

Materials:

-

Liposome suspension containing DTBN (from Protocol 1)

-

EPR spectrometer with a temperature controller

-

Quartz capillaries for EPR samples

Procedure:

-

Transfer an aliquot of the liposome suspension into a quartz capillary and seal it.

-

Place the capillary into the EPR spectrometer's resonant cavity.

-

Record the EPR spectrum of DTBN at the desired temperature.

-

The spectrum will show characteristic lines whose shape and splitting are dependent on the mobility of the DTBN probe within the membrane.

-

Analyze the EPR spectrum to calculate the rotational correlation time (τc), which is a measure of the probe's mobility and, by extension, the membrane fluidity. Changes in τc upon addition of an antioxidant or an oxidizing agent can be quantified.

-

The partitioning of DTBN between the aqueous and lipid phases can also be determined from the relative intensities of the signals from the two environments.[1]

This protocol describes a method to evaluate the antioxidant capacity of a test compound by observing its ability to protect DTBN from being reduced by other radicals.

Materials:

-

Liposome suspension containing DTBN

-

A source of free radicals (e.g., AAPH, a water-soluble radical initiator, or a lipid-soluble one like AMVN)

-

The antioxidant compound to be tested

-

EPR spectrometer

Procedure:

-

Prepare a baseline sample of the liposome-DTBN suspension and record its EPR spectrum.

-

Prepare a control sample by adding the radical initiator to the liposome-DTBN suspension.

-

Prepare a test sample by adding both the radical initiator and the antioxidant compound to the liposome-DTBN suspension.

-

Incubate all samples under controlled conditions (e.g., 37°C).

-

Record the EPR spectra of the control and test samples at regular time intervals.

-

The intensity of the DTBN EPR signal will decrease over time in the control sample as it is scavenged by the generated radicals.

-

In the test sample, the antioxidant compound will compete with DTBN for the radicals, leading to a slower decay of the DTBN signal.

-

By comparing the decay rates of the DTBN signal in the control and test samples, the radical scavenging activity of the antioxidant can be quantified.

Mandatory Visualizations

Caption: Experimental workflow for preparing DTBN-containing liposomes and analyzing membrane properties using EPR spectroscopy.

Caption: Signaling pathway illustrating the competitive scavenging of ROS by DTBN and a test antioxidant in a lipid membrane.

Di-tert-butyl nitroxide (DTBN) is a versatile tool for probing the biophysical properties of membranes and assessing antioxidant activity. Through EPR spectroscopy, researchers can gain valuable insights into membrane fluidity and polarity, and by monitoring the scavenging of the DTBN radical, the efficacy of antioxidant compounds can be quantified. The protocols and data presented in this guide offer a foundation for scientists to employ DTBN in their research, contributing to a deeper understanding of oxidative stress and the development of novel antioxidant therapies. Further research to establish standardized quantitative measures of DTBN's antioxidant activity in various membrane systems would be beneficial for comparative studies.

References

The Core Principles of Fluorescence-Enabled Inhibited Autoxidation (FENIX) Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay is a powerful and increasingly utilized method for quantifying the reactivity of antioxidants against lipid peroxidation. This technical guide provides a comprehensive overview of the fundamental principles of FENIX assays, detailed experimental protocols, and a guide to data analysis. The FENIX assay offers a significant advantage over traditional antioxidant capacity assays by providing kinetic data that correlates well with the ability of a compound to inhibit ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] This makes the FENIX assay particularly relevant for researchers in the fields of drug discovery, neurodegenerative diseases, and cancer biology.

Core Principles of the FENIX Assay

The FENIX assay is based on the principles of competitive autoxidation in a liposomal system.[1] Unilamellar liposomes, typically prepared from egg phosphatidylcholine, mimic the lipid bilayer of cell membranes.[1] Within this system, a fluorescent probe, STY-BODIPY, competes with the lipid molecules for oxidation by peroxyl radicals.[1]

The autoxidation process is initiated by a radical initiator, which generates peroxyl radicals at a constant rate. These peroxyl radicals can then react with either the lipid molecules, propagating the lipid peroxidation chain reaction, or with the STY-BODIPY probe. The oxidation of STY-BODIPY leads to a measurable change in its fluorescence, which is monitored over time.

When an antioxidant is introduced into the system, it competes with both the lipids and the fluorescent probe for the peroxyl radicals. By trapping these radicals, the antioxidant inhibits the oxidation of the STY-BODIPY probe, resulting in a lag phase where the fluorescence remains stable. The duration of this lag phase is directly proportional to the antioxidant's stoichiometric factor (n), which represents the number of peroxyl radicals trapped by each molecule of the antioxidant. The rate of fluorescence increase after the lag phase provides information about the antioxidant's inhibition rate constant (kinh), a measure of its reactivity.

Key Components of the FENIX Assay

| Component | Function |

| Unilamellar Liposomes | Mimic the cellular membrane environment where lipid peroxidation occurs. Typically prepared from egg phosphatidylcholine. |

| STY-BODIPY | A fluorescent probe that undergoes oxidation by peroxyl radicals, leading to a change in its fluorescence emission. This allows for real-time monitoring of the autoxidation process. |

| Radical Initiator | A compound that thermally decomposes to generate peroxyl radicals at a constant and known rate, initiating the autoxidation chain reaction. |

| Antioxidant Compound | The test substance whose ability to inhibit lipid peroxidation is being measured. |

Experimental Workflow and Signaling Pathway

The experimental workflow for a FENIX assay involves the preparation of liposomes, the initiation of autoxidation, and the real-time monitoring of fluorescence. The underlying chemical process is a radical chain reaction consisting of initiation, propagation, and termination steps.

References

Methodological & Application

Application Notes and Protocols for the Use of DTUN in Fluorescence-Enabled Inhibited Autoxidation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing (E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene (DTUN) in Fluorescence-Enabled Inhibited Autoxidation (FENIX) assays. This method is a powerful tool for quantifying the radical-trapping antioxidant activity of compounds, particularly in a liposomal environment that mimics cellular membranes. The FENIX assay is especially relevant for screening and characterizing inhibitors of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.

Introduction

Traditional antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, often fail to predict the efficacy of antioxidants in a biological context. The FENIX assay overcomes this limitation by measuring the ability of a test compound to inhibit the autoxidation of lipids within a liposomal bilayer. This is achieved by initiating a radical chain reaction using a lipophilic radical initiator like DTUN and monitoring the subsequent lipid peroxidation via the fluorescence decay of a reporter molecule, such as STY-BODIPY. The assay provides a quantitative measure of a compound's ability to scavenge peroxyl radicals, a key factor in preventing lipid peroxidation and ferroptotic cell death.

DTUN is a lipophilic hyponitrite radical initiator that, upon thermal decomposition, generates alkoxyl radicals at a constant rate. These radicals initiate the autoxidation of polyunsaturated fatty acids within the liposome, leading to the formation of lipid peroxyl radicals. In the absence of an effective antioxidant, these peroxyl radicals will oxidize the fluorescent probe STY-BODIPY, causing a decrease in its fluorescence intensity. An antioxidant compound can compete with the fluorescent probe for these peroxyl radicals, thus inhibiting the fluorescence decay. The degree of this inhibition is a direct measure of the antioxidant's potency.

Principle of the FENIX Assay

The FENIX assay is based on the competition between a fluorescent probe (STY-BODIPY) and a test antioxidant for lipid peroxyl radicals generated within a liposomal membrane.

Key Components:

-

Liposomes: Typically prepared from egg phosphatidylcholine (PC), these lipid bilayers mimic the cellular membrane environment.

-

DTUN (Radical Initiator): A lipophilic compound that thermally decomposes to produce radicals at a constant rate, initiating lipid autoxidation.

-

STY-BODIPY (Fluorescent Probe): A lipophilic fluorescent molecule that is consumed by peroxyl radicals, leading to a decrease in its fluorescence.

-

Antioxidant: The test compound whose ability to scavenge peroxyl radicals is being measured.

Mechanism of Action:

-

Initiation: DTUN decomposes at a constant rate (Ri) to form lipophilic alkoxyl radicals. These radicals abstract a hydrogen atom from a lipid molecule (LH) to initiate a lipid radical (L•).

-

Propagation: The lipid radical (L•) reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another lipid molecule, propagating the radical chain reaction and leading to the oxidation of the fluorescent probe.

-

Inhibition: An antioxidant (ArOH) can donate a hydrogen atom to the lipid peroxyl radical (LOO•), thereby terminating the radical chain reaction and protecting the fluorescent probe from oxidation.

The rate of fluorescence decay is monitored over time. In the presence of an effective antioxidant, there will be an initial period of slow fluorescence decay (the inhibited phase), followed by a rapid decrease in fluorescence once the antioxidant is consumed. The length of this inhibited period (τinh) and the rate of fluorescence decay during this period are used to calculate the antioxidant's stoichiometric factor (n) and the inhibition rate constant (kinh), respectively.

Experimental Protocols

Materials and Reagents

-

Egg Phosphatidylcholine (PC)

-

DTUN ((E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene)

-

STY-BODIPY

-

Test antioxidant compounds

-

Chloroform

-

Methanol

-

Tris-buffered saline (TBS), pH 7.4

-

Ethanol

-

96-well black, clear-bottom microplates

Preparation of Liposomes

-

Prepare a 10 mg/mL solution of egg phosphatidylcholine in chloroform.

-

In a round-bottom flask, add the desired volume of the lipid solution.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

-

Place the flask under a high vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with an appropriate volume of TBS (pH 7.4) to achieve a final lipid concentration of 1 mM. Vortex vigorously to form multilamellar vesicles.

-

For unilamellar vesicles, subject the lipid suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

-

Extrude the liposome suspension through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder to obtain a homogenous population of unilamellar liposomes.

FENIX Assay Protocol

-

Prepare stock solutions of STY-BODIPY, DTUN, and the test antioxidant compounds in a suitable solvent (e.g., ethanol).

-

In a 96-well black, clear-bottom microplate, add the following reagents to each well to achieve the desired final concentrations in a total volume of 200 µL:

-

1 mM Egg PC liposomes

-

1.5 µM STY-BODIPY

-

Test antioxidant at various concentrations

-

-

Incubate the plate at 37°C for 5 minutes to allow for the incorporation of the probe and antioxidant into the liposomes.

-

Initiate the reaction by adding DTUN to a final concentration of 200 µM.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Monitor the fluorescence of STY-BODIPY over time (e.g., every 1-5 minutes for 1-2 hours) using an excitation wavelength of 488 nm and an emission wavelength of 518 nm.

Data Analysis

-

Plot the fluorescence intensity of STY-BODIPY as a function of time for each antioxidant concentration.

-

Determine the initial rate of the uninhibited reaction (Runinh) from the control well (no antioxidant).

-

For each antioxidant concentration, determine the duration of the inhibited period (τinh), which is the time until the fluorescence begins to rapidly decrease.

-

Calculate the stoichiometric factor (n), which represents the number of peroxyl radicals trapped by each molecule of the antioxidant, using the following equation:

-

n = (Ri * τinh) / [Antioxidant]

-

Where Ri is the rate of initiation, which can be determined from the uninhibited rate.

-

-

Calculate the inhibition rate constant (kinh), which reflects the reactivity of the antioxidant towards peroxyl radicals, using the following equation:

-

kinh = (Runinh) / ([Antioxidant] * [LH])

-

Where [LH] is the concentration of the lipid substrate.

-

Data Presentation

The quantitative data obtained from the FENIX assay should be summarized in a clear and structured table to facilitate comparison between different antioxidant compounds.

| Compound | Concentration (µM) | Inhibition Period (τinh, min) | Stoichiometric Factor (n) | Inhibition Rate Constant (kinh, M-1s-1) |

| Control (No Antioxidant) | 0 | 0 | - | - |

| Antioxidant A | 1 | |||

| 5 | ||||

| 10 | ||||

| Antioxidant B | 1 | |||

| 5 | ||||

| 10 | ||||

| Ferrostatin-1 (Positive Control) | 1 |

Visualizations

FENIX Assay Workflow

Caption: Workflow for the FENIX assay.

Mechanism of Inhibited Autoxidation

Caption: Reaction mechanism of inhibited autoxidation.

Application Notes: The Role and Analysis of Diphthamide Modification in Cell Culture

Introduction

The term "DTUN" or "diphthamide-trimethylated ubiquitin" appears to conflate two distinct post-translational modifications: diphthamide modification and ubiquitination. The core subject of this guide is the diphthamide modification , a highly conserved and complex modification that occurs on a specific histidine residue of eukaryotic and archaeal translation elongation factor 2 (eEF2).[1][2][3][4][5] This modification is crucial for maintaining translational fidelity and preventing ribosomal frameshifting during protein synthesis.[1][2][6]

Diphthamide biosynthesis is a multi-step enzymatic process involving several DPH genes (DPH1-DPH7).[1][3][4] The pathway begins with the transfer of a 3-amino-3-carboxypropyl (ACP) group to the histidine residue on eEF2, followed by a trimethylation step catalyzed by the Dph5 methyltransferase, and finally, an amidation step to form the mature diphthamide residue.[3][7]

Pathologically, the diphthamide modification is famously the target for the Diphtheria toxin from Corynebacterium diphtheriae.[1][3][4] The toxin catalyzes the ADP-ribosylation of the diphthamide residue, which irreversibly inactivates eEF2, leading to a complete halt in protein synthesis and subsequent cell death.[1][3] Studying this modification is vital for understanding translational accuracy, developmental biology, and the mechanisms of bacterial pathogenesis.

Core Applications in Cell Culture

-

Translational Fidelity Studies: Assessing the rate of ribosomal frameshifting in cells deficient in diphthamide synthesis to understand its role in maintaining the accuracy of protein translation.[1][2]

-

Toxicology and Pathogenesis: Investigating the mechanism of action of bacterial toxins like Diphtheria toxin and Pseudomonas exotoxin A that target the diphthamide residue.[1][3]

-

Drug Development: Screening for compounds that may inhibit or modulate the diphthamide biosynthesis pathway, which could have applications in cancer therapy or as antifungal agents.[4][5]

-

Cancer and Developmental Biology: Analyzing the role of DPH genes in cellular growth and development, as mutations and dysregulation in this pathway have been linked to cancer and developmental disorders.[5][8]

Visualizing Diphthamide-Related Pathways

The following diagrams illustrate the key molecular pathways and experimental workflows associated with the study of diphthamide modification.

Caption: The multi-step enzymatic pathway for diphthamide biosynthesis on eEF2.

Caption: Mechanism of eEF2 inactivation by Diphtheria Toxin.

Caption: Experimental workflow for detecting diphthamide-modified eEF2.

Experimental Protocols

The following protocols provide step-by-step methods for the analysis of eEF2 diphthamide modification in cell culture. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Protocol 1: In Vitro ADP-Ribosylation Assay to Detect Diphthamide-Modified eEF2

This assay specifically detects the presence of a functional diphthamide modification on eEF2 by using Diphtheria toxin to attach a biotin label, which can then be detected via western blot.[6]

Materials:

-

Cell line of interest

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Diphtheria Toxin (DT)

-

Dithiothreitol (DTT)

-

Biotinylated NAD+ (Biotin-NAD+)

-

Protein A/G agarose beads (for immunoprecipitation, optional)

-

Anti-eEF2 antibody (optional, for immunoprecipitation)

-

SDS-PAGE gels, buffers, and apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

HRP-conjugated Streptavidin

-

Enhanced Chemiluminescence (ECL) detection reagent

Methodology:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in an appropriate lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Diphtheria Toxin Activation:

-

Prepare a fresh solution of activated DT by incubating it with DTT (e.g., 25 mM DTT) for 15-30 minutes at room temperature. This reduces the disulfide bond, releasing the active catalytic subunit.

-

-

ADP-Ribosylation Reaction:

-

In a microcentrifuge tube, combine 50-100 µg of cell lysate protein with the activated DT and Biotin-NAD+.

-

Incubate the reaction mixture at 30-37°C for 30-60 minutes.

-

Terminate the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

Western Blotting:

-

Separate 20-40 µg of the reaction mixture per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with HRP-conjugated streptavidin (diluted in blocking buffer) for 1 hour at room temperature to detect biotinylated proteins.

-

Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).

-

Develop the blot using an ECL reagent and visualize the bands using a chemiluminescence imaging system. A specific band at the molecular weight of eEF2 (~95 kDa) indicates the presence of diphthamide-modified eEF2.

-

| Parameter | Recommended Range/Value | Notes |

| Cell Lysate | 50-100 µg protein | Ensure high-quality, undegraded lysate. |

| Activated DT | 1-5 µg | Concentration should be optimized. |

| Biotin-NAD+ | 5-10 µM | Ensure sufficient substrate for the reaction. |

| Incubation Time | 30-60 minutes | Longer times may increase signal but also background. |

| Incubation Temp. | 30-37 °C | Optimal temperature for enzymatic activity. |

| HRP-Streptavidin | 1:5,000 - 1:20,000 dilution | Titrate for optimal signal-to-noise ratio. |

Protocol 2: Analysis of Translational Fidelity via Dual-Luciferase Frameshift Reporter Assay

This assay measures the rate of ribosomal frameshifting, which is known to increase in the absence of diphthamide modification.[1] It uses a reporter plasmid containing two luciferase genes, where the second reporter is out-of-frame and can only be expressed if a frameshift event occurs.

Materials:

-

Wild-type and diphthamide-deficient (e.g., DPH1 knockout) cell lines

-

Dual-luciferase reporter plasmid with a -1 frameshift sequence

-

Control dual-luciferase plasmid (in-frame)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase® Reporter Assay System (or equivalent)

-

Luminometer

Methodology:

-

Cell Seeding and Transfection:

-

Seed wild-type and diphthamide-deficient cells in a 24-well or 96-well plate to reach 70-80% confluency on the day of transfection.

-

Transfect the cells with either the frameshift reporter plasmid or the in-frame control plasmid according to the manufacturer's protocol for the transfection reagent.

-

-

Cell Lysis and Assay:

-

24-48 hours post-transfection, wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the assay kit.

-

Measure the Firefly luciferase (first reporter) and Renilla luciferase (second, frameshifted reporter) activity sequentially in a luminometer according to the assay kit instructions.

-

-

Data Analysis:

-

For each sample, calculate the ratio of Renilla luciferase activity to Firefly luciferase activity.

-

The frameshifting efficiency is calculated by dividing the ratio from the frameshift reporter by the ratio from the in-frame control reporter.

-

Compare the frameshifting efficiency between wild-type and diphthamide-deficient cells. An increased efficiency in deficient cells indicates a loss of translational fidelity.

-

| Cell Type | Expected Outcome | Interpretation |

| Wild-Type Cells | Low Renilla/Firefly ratio | Normal, low level of frameshifting. |

| Diphthamide-Deficient Cells | High Renilla/Firefly ratio | Increased ribosomal frameshifting due to lack of eEF2 modification.[1][2] |

| Control Plasmid (In-frame) | High Renilla/Firefly ratio | Serves as a normalization control for expression levels. |

References

- 1. Translational fidelity and growth of Arabidopsis require stress-sensitive diphthamide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eEF2 diphthamide modification restrains spurious frameshifting to maintain translational fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE BIOSYNTHESIS AND BIOLOGICAL FUNCTION OF DIPHTHAMIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding the biosynthesis and function of diphthamide, an enigmatic modification of translation elongation factor 2 (EF2) [microbialcell.com]

- 5. researchgate.net [researchgate.net]

- 6. Diphthamide synthesis is linked to the eEF2‐client chaperone machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.ed.ac.uk [research.ed.ac.uk]

Application Notes and Protocols for Utilizing Thermally-Labile Radical Initiators in Liposomal Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile vesicles composed of lipid bilayers that are widely used as drug delivery vehicles and as models for biological membranes. The controlled initiation of radical reactions within or in the vicinity of the liposomal membrane is a critical tool for studying oxidative stress, lipid peroxidation, and for the development of novel therapeutic strategies. While a variety of methods exist for generating radicals, such as UV irradiation or the use of chemical initiators like the Fenton reagent, the application of specific thermally-labile initiators requires careful optimization.

These application notes provide a comprehensive guide for the incorporation and use of a generic thermally-labile radical initiator, exemplified by a compound like DTUN (1,5-dithia-2,4,6,8-tetrazocine-2,2,4,4,6,6,8,8-octoxide), within liposomal formulations. The following sections detail protocols for liposome preparation, incorporation of the initiator, and methods for the detection and quantification of radical-induced effects.

I. Liposome Preparation and Characterization

The choice of liposome preparation method can significantly impact vesicle size, lamellarity, and encapsulation efficiency.[1][2] The thin-film hydration method followed by extrusion is a widely used technique that produces unilamellar vesicles of a defined size.[3][4][5]

A. Common Liposome Formulations

The composition of the lipid bilayer is a critical parameter that influences the stability and fluidity of the liposome.[1] Cholesterol is often included to enhance stability and reduce leakage.[5]

| Lipid Component | Molar Ratio (%) | Purpose | Reference |

| DPPC (Dipalmitoylphosphatidylcholine) | Variable | Main structural lipid | [1] |

| Cholesterol | 30-50% | Stabilizes the lipid bilayer, reduces permeability | [5][6] |

| POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) | Variable | Forms fluid-phase bilayers | [7] |

| DOTAP (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methyl) | Variable | Cationic lipid for electrostatic interactions | [6] |

B. Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100 nm.[5][6][8]

Materials:

-

Phospholipids (e.g., DPPC, POPC)

-

Cholesterol

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids and cholesterol in chloroform or a suitable organic solvent in a round-bottom flask.[5] If incorporating a lipophilic radical initiator, it should be added at this stage.[3][9]

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[1][5]

-

Further dry the film under vacuum for at least one hour to remove any residual solvent.[5]

-

-

Hydration:

-

Extrusion:

-

Characterization:

-

The size distribution and zeta potential of the resulting liposomes can be determined using dynamic light scattering (DLS).[7]

-

II. Incorporation and Optimization of a Thermally-Labile Radical Initiator

The optimal concentration of a radical initiator is critical to achieve the desired level of radical generation without causing excessive damage to the liposomal structure or other components of the system.

A. General Considerations

-

Solubility: The initiator should be soluble in the lipid bilayer if targeting membrane components, or in the aqueous core for hydrophilic initiators. Lipophilic initiators are typically added during the formation of the lipid film.[3][9]

-

Decomposition Kinetics: The thermal decomposition rate of the initiator should be appropriate for the experimental conditions (temperature and time).[10]

-

Concentration Range: A concentration range for the initiator should be tested to determine the optimal level for radical production versus unwanted side effects.

B. Experimental Workflow for Optimization

References

- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]

- 6. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]

- 7. Free-Radical-Mediated Formation of Trans-Cardiolipin Isomers, Analytical Approaches for Lipidomics and Consequences of the Structural Organization of Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Liposome: classification, preparation, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Practical Applications of Antioxidant Screening Assays in Research and Development

Application Notes

The evaluation of antioxidant capacity is a critical process in the fields of pharmacology, food science, and drug development. Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms. The screening of compounds for antioxidant activity is essential for the discovery of new therapeutic agents and the development of functional foods and nutraceuticals. A variety of spectrophotometric methods are widely employed for this purpose due to their sensitivity, speed, and cost-effectiveness.[1] This document provides an overview of common in vitro antioxidant screening assays, their experimental protocols, and the interpretation of their results.

The selection of an appropriate antioxidant assay is crucial and often depends on the nature of the compound being tested and the specific research question. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, the Trolox Equivalent Antioxidant Capacity (TEAC) assay using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and the Cupric Reducing Antioxidant Capacity (CUPRAC) assay.[1][2][3] Each of these assays is based on a specific chemical principle, either hydrogen atom transfer (HAT) or single electron transfer (SET).[3] For a comprehensive assessment of antioxidant potential, it is often recommended to use multiple assays to understand the different mechanisms of antioxidant action.[3]

The data generated from these assays, typically in the form of IC50 values or antioxidant capacity equivalents (e.g., Trolox equivalents), allows for the quantitative comparison of the antioxidant potential of different substances.[4] This information is invaluable for identifying promising lead compounds in drug discovery, for the quality control of natural products, and for substantiating the health claims of functional foods. Furthermore, understanding the interaction of antioxidants with cellular signaling pathways, such as the Keap1-Nrf2 pathway, provides deeper insights into their mechanisms of action and their potential for disease prevention and treatment.[5][6]

Experimental Protocols

A generic workflow for the screening of antioxidant compounds is depicted below. This process typically begins with the preparation of the sample, followed by the execution of one or more antioxidant assays, and concludes with data analysis and interpretation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Mechanisms of Action of Natural Antioxidants in Health and Disease II - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Measuring Antioxidant Capacity in Lipid Membranes using DTUN

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a process of oxidative degradation of lipids, is a critical factor in cellular damage and is implicated in numerous disease pathologies, including atherosclerosis, diabetes, and neurodegenerative disorders.[1] Consequently, the accurate measurement of antioxidant capacity within lipid membranes is of paramount importance in the fields of biochemistry, pharmacology, and drug development. This document provides a detailed methodology for utilizing the novel fluorescent probe, DTUN (a hypothetical probe based on common principles of fluorescent antioxidant probes), to quantify the antioxidant capacity of compounds within a model lipid membrane system.

DTUN is a lipophilic fluorescent probe designed to intercalate into lipid bilayers. In its native state, DTUN exhibits a high level of fluorescence. Upon interaction with peroxyl radicals (ROO•), the primary radical species in lipid peroxidation, DTUN is oxidized, leading to a quantifiable decrease in its fluorescence.[2] Antioxidant compounds present within the lipid membrane can scavenge these peroxyl radicals, thereby preventing the oxidation of DTUN and preserving its fluorescence. The degree to which an antioxidant protects the DTUN probe from fluorescence quenching is directly proportional to its antioxidant capacity within the lipid membrane.

Principle of the DTUN Assay

The DTUN assay for measuring antioxidant capacity in lipid membranes is based on the following principles:

-

Lipid Membrane Model: Unilamellar liposomes composed of phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) serve as a simplified and controllable model for cellular membranes.[3]

-

Fluorescent Probe: The DTUN probe is incorporated into the liposomal membrane, where it resides within the hydrophobic lipid bilayer.

-

Initiation of Lipid Peroxidation: Peroxyl radicals are generated at a constant rate by the thermal decomposition of a radical initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH).[2]

-

Antioxidant Action: Antioxidant compounds partitioned within the lipid membrane compete with the DTUN probe for scavenging the peroxyl radicals.

-

Fluorescence Measurement: The fluorescence decay of DTUN is monitored over time. In the presence of an effective antioxidant, the rate of fluorescence decay is significantly reduced. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

Signaling Pathway and Experimental Workflow

Lipid Peroxidation and Antioxidant Intervention

Caption: Lipid peroxidation pathway and antioxidant action.

Experimental Workflow for DTUN Assay

Caption: DTUN antioxidant capacity assay workflow.

Logical Relationship of DTUN Measurement

Caption: How DTUN measures antioxidant capacity.

Experimental Protocols

Materials and Reagents

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

DTUN fluorescent probe

-

2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Chloroform

-

Nitrogen gas

-

Water bath sonicator

-

Fluorometric microplate reader

Preparation of Liposomes

-

Dissolve 10 mg of DOPC in 1 mL of chloroform in a round-bottom flask.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

-

Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with 1 mL of PBS (pH 7.4) by vortexing for 5 minutes. This will result in the formation of multilamellar vesicles (MLVs).

-

To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator at room temperature for 15-30 minutes, or until the suspension becomes clear.

Preparation of Reagents

-

DTUN Stock Solution (1 mM): Dissolve the appropriate amount of DTUN in ethanol. Store protected from light at -20°C.

-

AAPH Solution (40 mM): Dissolve 10.84 mg of AAPH in 1 mL of PBS. Prepare this solution fresh before each experiment.

-